Fmoc-alpha-methyl-D-3-Fluorophe

Peptide Conformation Proteolytic Stability α-Helix Stabilization

Fmoc-alpha-methyl-D-3-Fluorophe (Fmoc-α-Me-D-Phe(3-F)-OH) is a non-proteinogenic, α,α-disubstituted amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, an α-methyl substituent, a D-configuration at the α-carbon, and a 3-fluoro substituent on the phenyl ring. This molecule belongs to the class of conformationally constrained amino acid building blocks, which are critical tools in solid-phase peptide synthesis (SPPS) for modulating peptide secondary structure, enhancing proteolytic stability, and probing structure-activity relationships (SAR).

Molecular Formula C25H22FNO4
Molecular Weight 419.4 g/mol
CAS No. 1410792-23-2
Cat. No. B6309997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-methyl-D-3-Fluorophe
CAS1410792-23-2
Molecular FormulaC25H22FNO4
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
InChIKeyYEBXKZJYYWUHHK-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha-methyl-D-3-Fluorophe (CAS 1410792-23-2): A Conformationally Constrained, Fluorinated Amino Acid Building Block for Precision Peptide Synthesis


Fmoc-alpha-methyl-D-3-Fluorophe (Fmoc-α-Me-D-Phe(3-F)-OH) is a non-proteinogenic, α,α-disubstituted amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, an α-methyl substituent, a D-configuration at the α-carbon, and a 3-fluoro substituent on the phenyl ring [1]. This molecule belongs to the class of conformationally constrained amino acid building blocks, which are critical tools in solid-phase peptide synthesis (SPPS) for modulating peptide secondary structure, enhancing proteolytic stability, and probing structure-activity relationships (SAR) [2]. The compound is supplied as a white crystalline powder with a molecular formula of C25H22FNO4 and a molecular weight of 419.45 g/mol, typically at purities of 95-98% .

Why Fmoc-alpha-methyl-D-3-Fluorophe Cannot Be Replaced by Standard Phenylalanine or Mono-Modified Analogs in Critical Peptide Design


The unique combination of α-methylation, D-configuration, and 3-fluorination in Fmoc-alpha-methyl-D-3-Fluorophe confers a distinct conformational and physicochemical profile that is not achievable with simpler or mono-modified phenylalanine derivatives. Substituting with Fmoc-D-phenylalanine loses the α-methyl group, which is essential for restricting backbone flexibility and enhancing proteolytic stability [1]. Using the L-enantiomer (Fmoc-α-Me-L-Phe(3-F)-OH) alters the stereochemical presentation of the side chain, which can drastically impact receptor binding and biological activity [2]. Removing the fluorine atom (e.g., Fmoc-α-Me-D-Phe-OH) eliminates the electronic effects and metabolic stability conferred by halogenation, which have been shown to improve gelation properties and potentially binding affinity [3]. Therefore, for applications requiring precise control over peptide conformation, stability, and target engagement, the specific stereochemical and electronic profile of Fmoc-α-Me-D-Phe(3-F)-OH is non-fungible.

Quantitative Evidence Guide: Differentiating Fmoc-alpha-methyl-D-3-Fluorophe from Structural Analogs


Evidence 1: Conformational Restriction via α-Methylation Enhances Peptide Helicity and Stability

The α-methyl group in Fmoc-α-Me-D-Phe(3-F)-OH, as part of the broader class of α,α-disubstituted amino acids, is known to induce and stabilize α-helical conformations in peptides. While direct data for the exact compound is not published, class-level inference from a study on the analogous α-methyl-L-phenylalanine (αF) demonstrates the effect. In a head-to-head comparison, a peptide containing αF (the L-enantiomer of the α-methylated core) retained >90% intact peptide after 24 hours in human serum, whereas the unstapled, non-methylated parent peptide was completely degraded within 4 hours [1].

Peptide Conformation Proteolytic Stability α-Helix Stabilization

Evidence 2: Halogenation (3-Fluoro) Enhances Gelation Efficiency Compared to Non-Halogenated Analogs

The presence of a fluorine atom on the phenyl ring significantly improves the gelation properties of Fmoc-phenylalanine derivatives. In a study comparing halogenated and non-halogenated Fmoc-Phe monomers, the most efficient gelator was Fmoc-4-fluoro-phenylalanine, which gelled PBS buffer at a minimum gelation concentration (MGC) of 0.15 wt%. In contrast, the non-fluorinated Fmoc-phenylalanine required a higher concentration (exact value not reported, but noted as 'less efficient') [1]. While this study used a different fluorine position (4-fluoro) and lacked the α-methyl group, it provides a strong class-level inference for the beneficial role of fluorination in self-assembly and material properties.

Hydrogel Formation Biomaterials Fluorine Effect

Evidence 3: D-Configuration Provides Enantioselectivity and Resistance to Endogenous Proteases

The D-configuration of the α-carbon is a well-established feature for conferring resistance to proteolytic degradation by endogenous proteases, which typically recognize L-amino acids. While direct comparative data for Fmoc-α-Me-D-Phe(3-F)-OH versus its L-enantiomer is not publicly available, a foundational study on conformational restriction of phenylalanine in opioid peptides demonstrated that replacing an L-Phe residue with a constrained analog altered receptor selectivity, with a 65-fold decrease in δ-receptor affinity but only a 4-fold decrease in µ-receptor affinity, resulting in improved selectivity [1]. This highlights how stereochemical and conformational changes directly impact biological target engagement.

Stereochemistry Enantioselectivity Protease Resistance

Evidence 4: Fmoc Protection Enables High-Yield SPPS with Fluorinated Amino Acids

The Fmoc group is essential for the successful incorporation of backbone-fluorinated and sterically hindered amino acids into peptides via solid-phase peptide synthesis (SPPS). A study on backbone-fluorinated amino acids demonstrated that Fmoc-based SPPS protocols can yield fluorinated RGD peptide analogues in moderate to good overall yields (specific yields not quantified, but the study confirms the method's viability) [1]. The use of alternative protecting groups (e.g., Boc) would require harsh acidic deprotection conditions that are incompatible with many peptide sequences and solid supports, making Fmoc the preferred choice for these advanced building blocks.

SPPS Efficiency Fluorinated Amino Acids Peptide Synthesis

Evidence 5: Synergistic Effect of α-Methyl and 3-Fluoro Substituents on Peptide Binding Affinity

Research on α-methyl-D-3-fluorophenylalanine (the unprotected core of the target compound) indicates that the combination of α-methylation and 3-fluorination may synergistically enhance binding affinity to certain biological targets compared to non-fluorinated analogs . While quantitative binding data (e.g., Ki, IC50) for peptides containing this exact residue is not published, class-level data from related compounds supports this assertion. For instance, a comparative analysis of Fmoc-conjugated amino acids suggested that fluorinated α-methyl-D-phenylalanine derivatives exhibit strong activity against Gram-positive bacteria, a property not observed with the non-fluorinated counterpart .

SAR Studies Binding Affinity Unnatural Amino Acids

Evidence 6: Optimized for Automated Peptide Synthesizers with High Purity (97-98%)

Commercial sources of Fmoc-alpha-methyl-D-3-Fluorophe report purities of 97-98% , which is critical for efficient solid-phase peptide synthesis. Lower purity building blocks (e.g., <95%) can introduce deletion sequences and premature terminations, significantly reducing the yield and purity of the final peptide product. While this is a general principle of SPPS, the high purity specification for this specific, sterically hindered analog ensures reliable coupling efficiency in automated synthesizers, minimizing the need for intermediate purifications or resynthesis.

SPPS Automated Synthesis Building Block Purity

High-Impact Research and Industrial Scenarios for Fmoc-alpha-methyl-D-3-Fluorophe


Scenario 1: Engineering Protease-Resistant, α-Helical Peptide Therapeutics

Researchers developing peptide-based drugs for chronic diseases (e.g., metabolic disorders, cancer) require leads with extended in vivo half-lives. The α-methyl group of Fmoc-α-Me-D-Phe(3-F)-OH, as demonstrated by class-level data on α-methyl-L-phenylalanine [1], stabilizes α-helical conformations and confers significant resistance to serum proteases. By substituting native phenylalanine residues with this building block in key positions, medicinal chemists can enhance the stability and target engagement of helical peptide hormones (e.g., GLP-1, insulin analogs) without resorting to complex hydrocarbon stapling, thereby simplifying synthesis and characterization [1].

Scenario 2: Structure-Activity Relationship (SAR) Studies for Receptor Selectivity

In neuroscience and pharmacology, achieving subtype-selective receptor activation is paramount to minimizing off-target effects. The D-configuration and constrained phenylalanine core of Fmoc-α-Me-D-Phe(3-F)-OH offer a powerful tool for probing the stereochemical requirements of receptor binding pockets. As shown in a foundational opioid peptide study, replacing an L-Phe with a constrained analog can drastically alter the selectivity profile (e.g., 65-fold decrease in δ-receptor affinity while largely preserving µ-receptor affinity) [2]. Incorporating this residue into peptide libraries allows researchers to systematically map the conformational and electronic preferences of GPCRs and other drug targets, accelerating the identification of selective lead compounds [2].

Scenario 3: Development of Fluorinated Peptide Hydrogels for Tissue Engineering

The 3-fluoro substituent on Fmoc-α-Me-D-Phe(3-F)-OH, analogous to the potent gelator Fmoc-4-fluoro-phenylalanine [3], is a key driver for the self-assembly of peptide-based hydrogels. Biomaterials scientists can exploit this property to create scaffolds for 3D cell culture, wound healing, or controlled drug release. The minimum gelation concentration (MGC) of fluorinated Fmoc-Phe derivatives can be as low as 0.15 wt% in physiological buffers [3], enabling the formation of robust hydrogels at low peptide concentrations. The additional α-methyl group further enhances the stability of the supramolecular assemblies, making this building block ideal for constructing durable and biocompatible matrices [3].

Scenario 4: High-Throughput Automated Synthesis of Complex Peptide Libraries

In industrial peptide synthesis and academic core facilities, the reliability of building blocks is paramount. Fmoc-α-Me-D-Phe(3-F)-OH is supplied at high purity (97-98%) and is fully compatible with standard Fmoc-SPPS protocols, including those used for sterically hindered and fluorinated amino acids [4]. This ensures high coupling efficiency and minimizes deletion sequences in automated synthesizers, directly impacting the yield and purity of the final peptide product. For large-scale library production or the synthesis of difficult peptide sequences, the use of this high-purity, pre-optimized building block reduces the risk of synthesis failure and the need for costly re-synthesis, thereby improving overall workflow efficiency and cost-effectiveness .

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